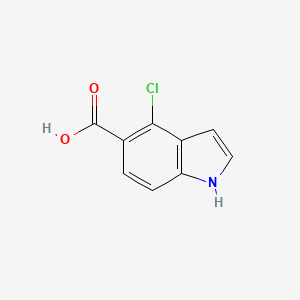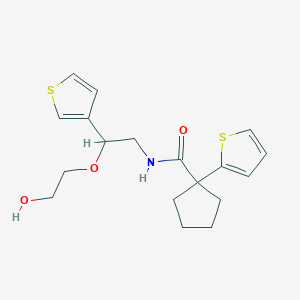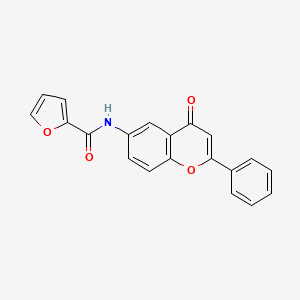![molecular formula C25H22FN3O2 B2978606 (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034386-08-6](/img/structure/B2978606.png)
(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a combination of fluorophenoxy, benzimidazole, and pyrrolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the fluorophenoxybenzene intermediate.
Benzimidazole Synthesis: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Pyrrolidine Introduction: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrrolidine reacts with the benzimidazole intermediate.
Final Coupling: The final step involves coupling the fluorophenoxybenzene intermediate with the pyrrolidine-benzimidazole intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with enzymes and receptors. Its benzimidazole moiety is known for binding to various biological targets, making it a candidate for drug development.
Medicine
Medicinally, (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes by binding to their active sites, while the fluorophenoxy group can enhance the compound’s binding affinity and specificity. The pyrrolidine ring may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
(3-(4-chlorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(3-(4-bromophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
(3-(4-methylphenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogs.
特性
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-17-27-23-7-2-3-8-24(23)29(17)20-13-14-28(16-20)25(30)18-5-4-6-22(15-18)31-21-11-9-19(26)10-12-21/h2-12,15,20H,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFCRSVBUPIWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978523.png)
![3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2978524.png)
![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2978526.png)
![N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2978528.png)


![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2978536.png)


![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2978540.png)
![5,6-dimethyl-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2978541.png)

![2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde](/img/structure/B2978544.png)
![4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2978546.png)
